molecular formula C19H15F3N2O4 B2364248 N1-(2,2-di(furan-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide CAS No. 2319841-49-9

N1-(2,2-di(furan-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2364248
CAS No.: 2319841-49-9
M. Wt: 392.334
InChI Key: OKPBGEOZCIHUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,2-di(furan-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a complex organic compound characterized by the presence of furan, trifluoromethyl, and oxalamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-di(furan-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the furan and trifluoromethyl phenyl precursors. These precursors are then subjected to a series of reactions to form the final oxalamide compound. Common reagents used in these reactions include trifluoroacetic acid, ethyl oxalyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2,2-di(furan-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N1-(2,2-di(furan-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(2,2-di(furan-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets. The furan rings and trifluoromethyl group can interact with enzymes and receptors, modulating their activity. The oxalamide group can form hydrogen bonds with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,2-di(furan-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)acetamide
  • N1-(2,2-di(furan-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)urea

Uniqueness

N1-(2,2-di(furan-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is unique due to the presence of both furan and trifluoromethyl groups, which confer distinct chemical and biological properties. The oxalamide group also provides additional sites for hydrogen bonding, enhancing its interactions with biological targets.

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O4/c20-19(21,22)13-5-1-2-6-14(13)24-18(26)17(25)23-11-12(15-7-3-9-27-15)16-8-4-10-28-16/h1-10,12H,11H2,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPBGEOZCIHUDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.